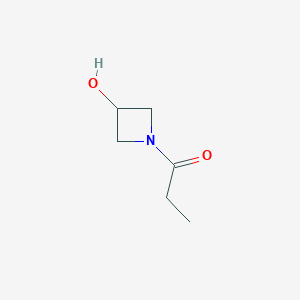
6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine
Overview
Description
6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine is a compound that belongs to the class of fluorinated pyridines and pyrimidines
Mechanism of Action
- By increasing cGMP levels, vericiguat enhances vasodilation, reduces cardiac afterload, and improves cardiac contractility .
- Vericiguat bridges this gap by directly stimulating sGC, ensuring adequate cGMP levels and maintaining cardiovascular homeostasis .
Target of Action:
- Vericiguat directly stimulates sGC (soluble guanylate cyclase), which is a key component of the NO-sGC-cGMP signaling pathway. sGC enzymes, found in vascular smooth muscle cells and other cell types, catalyze the synthesis of cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO) activation. cGMP acts as a second messenger, regulating downstream signaling cascades involved in cardiovascular function .
Mode of Action:
Biochemical Pathways:
Pharmacokinetics:
- Vericiguat is orally administered and well-absorbed. It distributes widely in tissues. Vericiguat undergoes hepatic metabolism. Elimination occurs primarily via feces.
Result of Action:
- Increased cGMP levels lead to vasodilation, reduced cardiac workload, and improved cardiac function. Enhanced contractility, reduced hypertrophy, and improved overall cardiac performance .
Action Environment:
- Vericiguat’s efficacy and stability may be influenced by factors such as pH, temperature, and oxidative stress. Consider patient-specific conditions (e.g., renal function, concomitant medications) affecting vericiguat’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine typically involves the use of fluorinated pyridines as starting materials. One common method includes the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid, followed by further reactions to introduce the pyrimidine moiety . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are crucial to achieving high-quality products suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, hydrofluoric acid, and various catalysts such as palladium and platinum. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-pyridylboronic acid: Another fluorinated pyridine with similar chemical properties.
5-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolol[1,5-a]pyrimidin-7-one: A compound with a similar pyridine and pyrimidine structure.
Uniqueness
6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(5-fluoropyridin-3-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4/c1-6-14-9(3-10(12)15-6)7-2-8(11)5-13-4-7/h2-5H,1H3,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCESVRFAIXLJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B1466833.png)
![2-Bromo-6-[(3,5-dimethoxyphenyl)methoxy]pyridine](/img/structure/B1466835.png)



![tert-butyl 5-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1466840.png)


![[4-(Cyclobutylmethoxy)phenyl]methanol](/img/structure/B1466843.png)


![4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1466847.png)
